![molecular formula C8H13BrN2O B1286116 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol CAS No. 925607-98-3](/img/structure/B1286116.png)
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
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Overview
Description
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C8H13BrN2O and a molecular weight of 233.11 . It is a useful research chemical .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to a pyrazole ring, which is further connected to a propanol group . The pyrazole ring in the structure is a five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.11 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I found.Scientific Research Applications
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be used in the synthesis of these imidazole containing compounds.
Antitubercular Potential
Compounds synthesized from “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” have shown potent antitubercular activity against Mycobacterium tuberculosis strain . This suggests that the compound could be used in the development of new drugs for treating tuberculosis.
Starting Material in the Synthesis of 1,4’-Bipyrazoles
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” may be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important compounds in medicinal chemistry due to their wide range of biological activities.
Synthesis of Various Pharmaceutical and Biologically Active Compounds
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This suggests that the compound could be used in the development of new drugs for various diseases.
Antileishmanial and Antimalarial Evaluation
Compounds synthesized from “3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be evaluated for their antileishmanial and antimalarial activities . This suggests that the compound could be used in the development of new drugs for treating leishmaniasis and malaria.
Molecular Simulation Studies
“3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol” could potentially be used in molecular simulation studies to justify the potent in vitro antipromastigote activity of certain compounds . This suggests that the compound could be used in the development of new drugs for treating various diseases.
Safety and Hazards
Future Directions
As a research chemical, the future directions for this compound could involve its use in various chemical reactions, potentially serving as a building block in the synthesis of more complex molecules. Its use could also extend to various fields such as medicinal chemistry, materials science, and more .
properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDALWIAGKTUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCO)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586332 |
Source
|
Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
CAS RN |
925607-98-3 |
Source
|
Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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